

Pharmacokinetic Profile of Neratinib and its Active Metabolites

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Compound Focus: Neratinib Maleate

CAS No.: 915942-22-2

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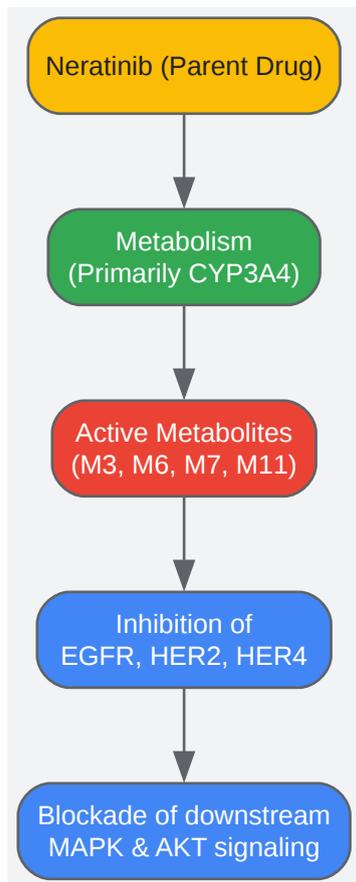
The following table summarizes the key quantitative data on the systemic exposure of neratinib's active metabolites from a healthy subject study.

Compound	Primary Enzyme Involved in Metabolism	Relative Systemic Exposure (AUC) at Steady State
Neratinib (parent drug)	CYP3A4 (primary), FMO [1]	100% (Reference) [1]
Metabolite M3	Information not specified in search results	15% of parent neratinib exposure [1]
Metabolite M6	Information not specified in search results	33% of parent neratinib exposure [1]
Metabolite M7	Information not specified in search results	22% of parent neratinib exposure [1]
Metabolite M11	Information not specified in search results	4% of parent neratinib exposure [1]

Mechanism of Action and Experimental Context

- **Mechanism of Action:** Neratinib is an irreversible inhibitor of the **EGFR, HER2, and HER4** tyrosine kinases [1]. It reduces autophosphorylation of these receptors and downstream signaling via the **MAPK and AKT pathways**, inhibiting tumor growth [1].
- **Metabolite Activity:** The metabolites **M3, M6, M7, and M11** have been confirmed in vitro to also inhibit the activity of **EGFR, HER2, and HER4** [1].
- **Experimental Note:** The provided data reflects the **relative systemic exposure (AUC)** of these metabolites in human plasma, which is a function of their formation and elimination. It does not directly compare their **potency (e.g., IC50 values)** from dedicated enzyme or cell-based assays.

The diagram below illustrates the relationship between neratinib, its metabolic pathway, and the collective activity of the resulting metabolites.



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Research Implications and Data Gaps

The confirmation that multiple metabolites are pharmacologically active is significant for drug development. It suggests that neratinib's overall efficacy is a combined effect of the parent drug and its metabolites, which may be relevant for understanding its activity profile in patients with different metabolic capacities.

For a comprehensive comparison guide, the following experimental data would typically be required but are not available in the current search results:

- **In vitro IC50 values** for each metabolite against purified EGFR, HER2, and HER4 enzymes.
- **Cell-based assay data** showing the inhibition of receptor autophosphorylation and downstream signaling for each metabolite.
- **In vivo efficacy data** from animal models comparing the antitumor activity of the parent drug and its individual metabolites.

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References

1. Drug Information [inpharmation.in]

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[<https://www.smolecule.com/products/b537016#neratinib-maleate-metabolite-activity-m3-m6-m7>]

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